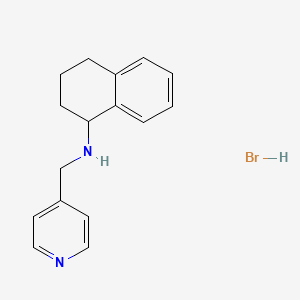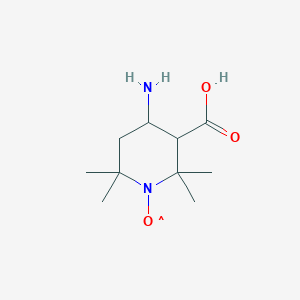
CID 57369957
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural features, which include multiple chiral centers and a stable nitroxide radical. These properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Nitroxide Radical: The nitroxide radical is introduced via oxidation of the corresponding hydroxylamine derivative using an oxidizing agent such as sodium hypochlorite.
Chiral Resolution: The chiral centers are resolved using chiral chromatography or enzymatic resolution techniques to obtain the desired (3S,4S) and (3R,4R) enantiomers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and large-scale chromatographic systems for chiral resolution. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be further oxidized to form oxoammonium salts.
Reduction: Reduction of the nitroxide radical can yield the corresponding hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or hydrogen peroxide under basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxoammonium Salts: Formed from oxidation reactions.
Hydroxylamine Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of protein structures and conformational changes.
Medicine: Investigated for its potential as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stable radical properties.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid involves its ability to stabilize free radicals. The nitroxide radical can interact with other radicals, effectively neutralizing them and preventing oxidative damage. This property is particularly valuable in biological systems, where oxidative stress can lead to cellular damage and disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-Amino-1-oxyl-2,2,6,6-(3S,4S)-tetramethylpiperidine-3-carboxylic Acid: The enantiomer of the compound , with similar chemical properties but different biological activity.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A related nitroxide radical with similar antioxidant properties but lacking the amino and carboxylic acid groups.
Uniqueness
(3S,4S)-4-Amino-1-oxyl-2,2,6,6-(3R,4R)-tetramethylpiperidine-3-carboxylic Acid is unique due to its combination of chiral centers, stable nitroxide radical, and functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C10H19N2O3 |
|---|---|
Poids moléculaire |
215.27 g/mol |
InChI |
InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14) |
Clé InChI |
WMLWKMCEFYZLTC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


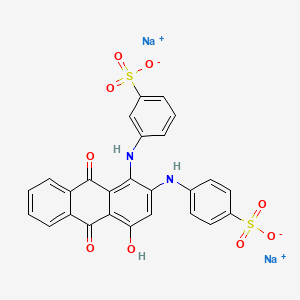
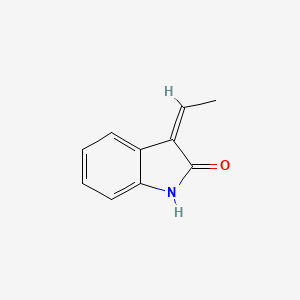
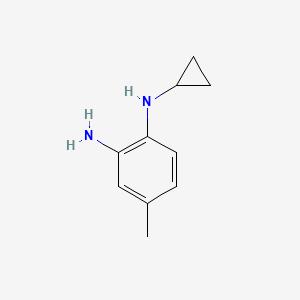
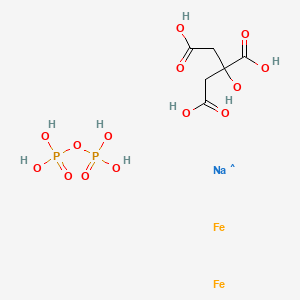

![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
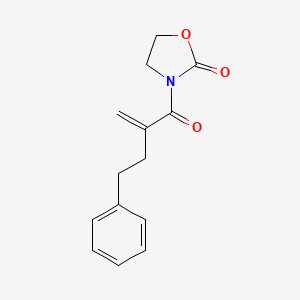


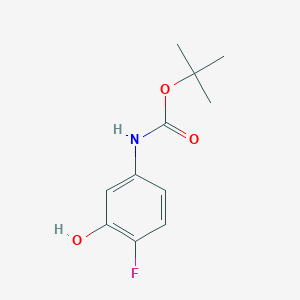
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)
